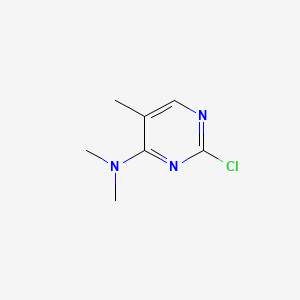

2-Chloro-n,n,5-trimethylpyrimidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N,N,5-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPXZZNLSYCISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187774 | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-43-2 | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034171432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N,N,5-trimethylpyrimidin-4-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and potential applications of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine (CAS No. 34171-43-2). As a substituted chloropyrimidine, this compound represents a valuable building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[1] This guide will delve into the reactivity of the 2-chloro substituent and the directing effects of the amine and methyl groups, offering insights for the strategic design of novel therapeutic agents. While specific experimental data for this particular derivative is limited, this document consolidates available information and extrapolates from closely related analogues and established principles of pyrimidine chemistry to provide a robust resource for researchers in the field.

Chemical Identity and Physical Properties

This compound is a halogenated heterocyclic compound. Its core structure consists of a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This core is substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 5-position.

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 34171-43-2 | |

| Molecular Formula | C₇H₁₀ClN₃ | |

| Molecular Weight | 171.63 g/mol | |

| Canonical SMILES | CN(C)C1=NC(Cl)=NC=C1C | Sigma-Aldrich |

| InChI Key | OMPXZZNLSYCISQ-UHFFFAOYSA-N | Sigma-Aldrich |

Predicted Physical Properties

Due to the limited availability of experimental data for this compound, the following physical properties are predicted based on the analysis of structurally similar compounds and computational models. These values should be considered as estimates.

| Property | Predicted Value | Basis of Prediction |

| Melting Point | Not available | Data for related chloropyrimidines varies widely based on substitution. |

| Boiling Point | Not available | Likely to be above 200 °C at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | Based on the properties of similar small organic molecules. |

| Appearance | Likely a solid at room temperature. |

Synthesis and Reactivity

The synthesis of this compound would likely follow established methodologies for the preparation of substituted pyrimidines. A plausible synthetic route could start from a readily available pyrimidine precursor, such as a di-substituted uracil or a pyrimidine with leaving groups at the 2 and 4 positions.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Synthetic Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar 4-amino-2-chloropyrimidine derivatives.[2] Optimization would be necessary for this specific substrate.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add dimethylamine (2-3 equivalents) either as a solution in a solvent or as a gas bubbled through the reaction mixture.

-

The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the substitution.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol or isopropanol are good choices as they can dissolve the reactants and are relatively inert under the reaction conditions.

-

Stoichiometry: An excess of dimethylamine is used to drive the reaction towards the desired product and to neutralize the hydrochloric acid formed as a byproduct.

-

Temperature: The reactivity of the chlorine atoms on the pyrimidine ring is different. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. Performing the reaction at a controlled temperature allows for selective substitution at the 4-position.

Reactivity Profile

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom attached to the chlorine at the 2-position. This C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Key Reactive Site:

Caption: The primary site of reactivity on this compound.

The electron-donating effects of the dimethylamino group at C4 and the methyl group at C5 can modulate the reactivity of the C2-Cl bond. These groups increase the electron density of the pyrimidine ring, which might slightly decrease the rate of nucleophilic attack compared to an unsubstituted 2-chloropyrimidine. However, the inherent electrophilicity of the 2-position in the pyrimidine ring ensures that it remains a viable site for substitution.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet for the C6-H proton. - A singlet for the N,N-dimethyl protons. - A singlet for the C5-methyl protons. |

| ¹³C NMR | - Resonances for the pyrimidine ring carbons, with the C2 and C4 carbons showing significant downfield shifts due to the attached chlorine and nitrogen atoms, respectively. - A resonance for the N,N-dimethyl carbons. - A resonance for the C5-methyl carbon. |

| Mass Spec. | - A molecular ion peak (M+) and an (M+2)+ peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

| IR | - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrimidine ring. - C-N stretching vibrations for the dimethylamino group. - A C-Cl stretching vibration. |

Applications in Drug Discovery and Medicinal Chemistry

The 2-chloropyrimidine moiety is a versatile scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapies.[3] The chlorine atom at the 2-position serves as a convenient handle for introducing a variety of functional groups through nucleophilic substitution, allowing for the exploration of the chemical space around the pyrimidine core.

Potential Therapeutic Areas

Derivatives of this compound could be investigated for a range of therapeutic applications, including:

-

Oncology: As a scaffold for the development of inhibitors of various protein kinases implicated in cancer cell proliferation and survival.

-

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

-

Infectious Diseases: As a starting point for the synthesis of novel antibacterial or antiviral agents.[4]

Workflow for Library Synthesis in Drug Discovery

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

Safety and Handling

Based on the GHS classification of similar chloropyrimidine compounds, this compound should be handled with care.[5][6][7]

-

Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. Its key feature is the reactive 2-chloro substituent, which allows for facile diversification of the pyrimidine scaffold. While specific experimental data for this compound is not extensively documented, this guide provides a solid foundation for researchers by consolidating fundamental information and leveraging knowledge from closely related structures. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.

- Nawaz, H., Rahim, F., Taha, M., Khan, M. A., Ullah, H., & Gollapalli, M. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 969115.

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4-aminopyridine.

-

National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). 2-Chloropyrimidin-4-amine. PubMed Central. Retrieved from [Link]

-

PubMed. (2002). Chloropyrimidines as a new class of antimicrobial agents. Retrieved from [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-n,n,5-trimethylpyrimidin-4-amine CAS number 34171-43-2

An In-depth Technical Guide to 2-Chloro-n,n,5-trimethylpyrimidin-4-amine (CAS: 34171-43-2): A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged pharmacophore," a molecular framework that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows for interactions with a wide array of biological targets, making it a cornerstone of drug design. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5]

This technical guide focuses on a specific, highly functionalized derivative: This compound (CAS Number: 34171-43-2 ). This compound is not an end-product therapeutic but rather a crucial chemical intermediate, valued for its pre-installed functionalities that enable rapid and efficient diversification in the synthesis of novel drug candidates.[6] The strategic placement of a reactive 2-chloro group, a dimethylamino moiety, and a methyl group makes it a versatile building block for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's physicochemical properties, safety profile, logical synthesis strategies, core reactivity, and its strategic application in the field of drug discovery.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of effective laboratory practice. The key data for this compound is summarized below.

Core Properties

| Property | Value | Source |

| CAS Number | 34171-43-2 | [6] |

| Molecular Formula | C₇H₁₀ClN₃ | [7] |

| Molecular Weight | 171.63 g/mol | [7] |

| MDL Number | MFCD01689696 | [7] |

| Typical Purity | ≥95% | [6] |

| Application | Pharmaceutical Intermediate | [6] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a controlled laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Code | Xn (Harmful) | [7] |

| Hazard Statement | H302: Harmful if swallowed | [7] |

| Risk Statement | R22: Harmful if swallowed | [7] |

| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

The Chemistry of this compound

The synthetic value of this intermediate is derived from its well-defined structure, which allows for predictable and high-yielding chemical transformations.

Proposed Synthesis Strategy

While specific, proprietary synthesis routes are common for commercial intermediates, a logical and robust pathway can be devised based on established pyrimidine chemistry. A highly efficient approach involves the selective amination of a dichlorinated pyrimidine precursor. The presence of the 5-methyl group sterically hinders the C4 position slightly and the electronic nature of the pyrimidine ring often allows for differential reactivity, enabling a controlled, stepwise substitution.

The workflow below outlines a common industrial approach to this class of compounds.

Caption: Proposed two-step synthesis workflow for the target compound.

Exemplary Protocol: Synthesis via Dichlorination and Selective Amination

This protocol is illustrative, based on established chemical principles for pyrimidine synthesis.[8]

PART A: Synthesis of 2,4-Dichloro-5-methylpyrimidine

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyluracil (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood. The mixture will form a slurry.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Causality: POCl₃ acts as both a solvent and a chlorinating agent, converting the hydroxyl groups (in their keto-enol tautomeric form) of the uracil ring into more reactive chloro leaving groups.

-

-

Workup: Cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-5-methylpyrimidine, which can be used directly or purified further by column chromatography.

PART B: Synthesis of this compound

-

Setup: Dissolve the crude 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent like isopropanol (IPA) in a pressure-rated vessel.

-

Reagent Addition: Add a solution of dimethylamine (1.1-1.5 eq, typically as a 40% solution in water or as a gas) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

-

Reaction: Seal the vessel and heat to 60-80 °C for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

-

Causality: The C4 position of the 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the C2 position. This selectivity allows for the mono-amination with dimethylamine. The base (DIPEA) is crucial for neutralizing the HCl generated during the reaction, driving it to completion.

-

-

Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by silica gel column chromatography to yield the final, high-purity compound.

Core Reactivity: The 2-Chloro Group as a Synthetic Handle

The primary utility of this compound lies in the reactivity of the C2-chloro group. This position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the facile introduction of a wide variety of functional groups, which is a cornerstone of library synthesis in drug discovery.

Caption: Reactivity workflow illustrating the use of the title compound.

Exemplary Protocol: Suzuki Cross-Coupling

This protocol details a standard method for creating a C-C bond at the C2 position, a common strategy for adding aryl or heteroaryl moieties.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Causality: The palladium catalyst is essential for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that constitutes the Suzuki reaction mechanism.

-

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as determined by LC-MS analysis.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired 2-aryl-substituted pyrimidine derivative.

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized or purchased intermediate. The following data are expected for this compound.

| Technique | Expected Signature |

| ¹H NMR | - A singlet around δ 8.0-8.5 ppm corresponding to the C6-H proton. - A singlet around δ 3.1-3.3 ppm for the six protons of the N(CH₃)₂ group. - A singlet around δ 2.1-2.3 ppm for the three protons of the C5-CH₃ group. |

| ¹³C NMR | - Resonances in the aromatic region (δ 150-165 ppm) for the pyrimidine ring carbons. - A signal for the N(CH₃)₂ carbons around δ 35-40 ppm. - A signal for the C5-CH₃ carbon around δ 12-15 ppm. |

| Mass Spec (EI/ESI) | - A molecular ion peak (M⁺) at m/z ≈ 171. - A characteristic isotopic peak (M+2)⁺ at m/z ≈ 173 with an intensity of ~33% relative to the M⁺ peak, confirming the presence of a single chlorine atom. |

| Infrared (IR) | - C=N and C=C stretching frequencies in the 1550-1650 cm⁻¹ region. - C-H stretching frequencies around 2900-3100 cm⁻¹. - A C-Cl stretching frequency in the 600-800 cm⁻¹ region. |

Applications in Drug Discovery

The true value of this compound is realized in its application as a strategic building block.

-

Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The 4-amino group often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, while the C2 position is functionalized to target the solvent-front or other pockets to achieve potency and selectivity.

-

Library Synthesis: The reliable reactivity of the 2-chloro group allows for its use in parallel synthesis workflows to rapidly generate hundreds or thousands of distinct analogs for high-throughput screening campaigns.

-

Structure-Activity Relationship (SAR) Elucidation: The compound provides a rigid core upon which three points of diversity can be explored:

-

C2 Position: Modified via SₙAr or cross-coupling to explore different binding pockets and modulate properties like lipophilicity.

-

C4-Dimethylamino Group: While fixed in this intermediate, its presence provides a baseline for H-bond accepting capability and aqueous solubility.

-

C5-Methyl Group: This group can provide beneficial steric interactions, block metabolic pathways, or enhance binding affinity through van der Waals forces.

-

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined reactivity, coupled with the proven biological relevance of its core pyrimidine scaffold, makes it an invaluable intermediate. For drug discovery teams, this compound represents a reliable and efficient starting point for the synthesis of novel, diverse, and potent small molecules, ultimately accelerating the journey from a chemical idea to a potential therapeutic.

References

-

PubChem Compound Summary for CID 13758004, 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Link

-

PubChem Compound Summary for CID 4302175, 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Link

-

van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o199. Link

-

2-chloro-5-methylpyridin-4-amine | 79055-62-2. ChemicalBook. Link

-

PubChem Compound Summary for CID 12643706, 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Link

-

(2-Chloro-5-methyl-pyrimidin-4-yl)-dimethyl-amine CAS NO.34171-43-2. GuideChem. Link

-

Sahu, J. K., Ganguly, S., & Kaushik, A. (2022). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. Anti-cancer agents in medicinal chemistry, 22(13), 2419–2439. Link

-

Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B. Google Patents. Link

-

2-chloro-N-methyl-5-nitropyrimidin-4-amine | 89283-49-8. ChemicalBook. Link

-

This compound, 95+%, 34171-43-2. CookeChem. Link

-

GSC Advanced Research and Reviews, 2024, 20(01), 114–128. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Link

-

CAS Number 71-43-2 | Benzene. Spectrum Chemical. Link

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Link

-

(PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). ResearchGate. Link

-

CAS 71-43-2. Sigma-Aldrich. Link

-

Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). Link

-

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. National Institutes of Health (NIH). Link

Sources

- 1. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (2-Chloro-5-methyl-pyrimidin-4-yl)-dimethyl-amine, CasNo.34171-43-2 Hunan Longxianng Runhui Trading Co.,Ltd China (Mainland) [runhuichem.lookchem.com]

- 7. This compound , 95+% , 34171-43-2 - CookeChem [cookechem.com]

- 8. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]

Physicochemical properties of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyrimidin-4-amine, a Structurally Related Analog of 2-Chloro-N,N,5-trimethylpyrimidin-4-amine

Introduction and Chemical Identity

2-Chloro-5-methylpyrimidin-4-amine is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the reactive chlorine atom and the amino group, make it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The pyrimidine core is a common motif in numerous pharmaceuticals, and understanding the physicochemical properties of this analog is crucial for its effective utilization in drug discovery and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-methylpyrimidin-4-amine, along with insights into its reactivity and analytical characterization.

Molecular Structure and Identifiers

A clear understanding of the molecule's structure and its various identifiers is fundamental for any research endeavor.

Chemical Structure

The chemical structure of 2-Chloro-5-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 5-position.

Caption: Generalized synthesis workflow for 2-chloropyrimidines.

Experimental Protocol: General Chlorination of Hydroxypyrimidines

The following is a generalized protocol for the chlorination of a hydroxypyrimidine, which can be adapted for the synthesis of 2-Chloro-5-methylpyrimidin-4-amine from its corresponding hydroxyl precursor. This protocol is based on established methods for similar transformations. [1] Disclaimer: This is a representative protocol and should be optimized for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the hydroxypyrimidine starting material.

-

Addition of Reagents: Carefully add phosphorus oxychloride (POCl3) to the flask. A base, such as N,N-dimethylaniline or triethylamine, can be added to facilitate the reaction. [1]3. Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). [1]4. Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-chloropyrimidine derivative.

Analytical Characterization

The identity and purity of 2-Chloro-5-methylpyrimidin-4-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic peaks for the aromatic proton on the pyrimidine ring, the methyl protons, and the amine protons.

-

¹³C NMR spectroscopy will reveal the carbon signals of the pyrimidine ring and the methyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern of a chlorine-containing molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the N-H stretches of the amine and the C=N and C=C stretches of the pyrimidine ring.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the compound. [1]* High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity and can be used for the final analysis of the purified product.

Applications in Research and Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry. 2-Chloropyrimidin-4-amines are valuable intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antivirals, and anticancer agents. The 2-chloro position serves as a key point for diversification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compounds.

Safety and Handling

Based on GHS classifications for 2-Chloro-5-methylpyrimidin-4-amine, the compound is considered hazardous. [2]

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

While direct data for this compound is scarce, this in-depth guide to its close structural analog, 2-Chloro-5-methylpyrimidin-4-amine, provides a solid foundation for researchers. The physicochemical properties, reactivity, synthesis, and analytical characterization outlined herein offer valuable insights that can be extrapolated to the target molecule. As a versatile building block, understanding the fundamental chemistry of this class of compounds is paramount for its successful application in drug discovery and other scientific endeavors.

References

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2011). The Study of Base Catalysed Synthesis of 2-Chloro- 4-Amino-5-Flouropyrimidine from a biologically active pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.

- van Albada, G. A., Ghazzali, M., Al-Farhan, K., & Reedijk, J. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(2), o302.

-

PubChem. (n.d.). 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-N,N,5-trimethylpyrimidin-4-amine: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N,N,5-trimethylpyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors. This technical guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, and a discussion of its potential applications as a key chemical intermediate.

Molecular Structure and Properties

This compound possesses a pyrimidine core, which is a key heterocyclic scaffold in numerous pharmaceuticals. The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, making it a versatile building block for further chemical modifications. The dimethylamino group at the 4-position and the methyl group at the 5-position influence the molecule's electronic properties and steric hindrance, which can be crucial for its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀ClN₃ | |

| Molecular Weight | 171.63 g/mol | |

| CAS Number | 34171-43-2 | |

| Appearance | Solid (predicted) | |

| SMILES | ClC1=NC=C(C)C(N(C)C)=N1 | |

| InChI | 1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3 | |

| InChI Key | OMPXZZNLSYCISQ-UHFFFAOYSA-N |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process starting from a suitable pyrimidinol precursor. The general strategy involves the chlorination of the hydroxyl group, followed by the introduction of the dimethylamino group.

Step 1: Chlorination of 4-(dimethylamino)-5-methylpyrimidin-2-ol

The initial step involves the conversion of the hydroxyl group of 4-(dimethylamino)-5-methylpyrimidin-2-ol to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a common and effective method for the synthesis of 2-chloropyrimidines.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole equivalent of 4-(dimethylamino)-5-methylpyrimidin-2-ol.

-

Addition of Reagent: Carefully add 3-5 mole equivalents of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed without a solvent, using POCl₃ as both the reagent and the reaction medium.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralization: Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors. The 2-chloro-4-aminopyrimidine scaffold is a well-established pharmacophore that can be further elaborated to target the ATP-binding site of various kinases.

Role as a Chemical Intermediate:

This compound serves as a valuable intermediate for the synthesis of more complex molecules. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This versatility makes it an attractive starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, similar 2-chloropyrimidine derivatives have been utilized in the synthesis of potent kinase inhibitors for the treatment of diseases like non-small cell lung cancer.

Safety Information

It is important to handle this compound with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute toxicity, Oral (Category 4).

-

Hazard Statements: H302 (Harmful if swallowed).

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

References

-

PubChem. This compound. [Link]

-

Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

-

MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the key spectroscopic data essential for the structural elucidation and quality control of this compound (CAS No: 34171-43-2).[1] As a substituted pyrimidine, this compound represents a class of heterocyclic structures pivotal in medicinal chemistry and drug development. Positive identification and purity assessment are paramount, necessitating a multi-technique spectroscopic approach. This document synthesizes predictive data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in fundamental principles and data from analogous structures. Each section explains the causal relationships between the molecular structure and its spectral signature, provides detailed experimental protocols for data acquisition, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a halogenated heterocyclic amine. Its structure is characterized by a pyrimidine core substituted with a chlorine atom at the 2-position, a dimethylamino group at the 4-position, and a methyl group at the 5-position. These features dictate its chemical reactivity and are the basis for its unique spectroscopic profile.

| Property | Value | Source |

| CAS Number | 34171-43-2 | [1] |

| Molecular Formula | C₇H₁₀ClN₃ | [1] |

| Molecular Weight | 171.63 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | ClC1=NC=C(C)C(N(C)C)=N1 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the proton and carbon frameworks, respectively.

Causality in NMR: Why the Peaks Appear Where They Do

The chemical shifts in NMR are governed by the local electronic environment of each nucleus.

-

¹H NMR: The aromatic proton on the pyrimidine ring is expected to be significantly downfield due to the ring's inherent deshielding effect, further influenced by the electronegative nitrogen atoms and the chlorine substituent. The methyl protons on the nitrogen and the ring will have distinct shifts. The N,N-dimethyl protons are typically more deshielded than the C5-methyl protons due to the direct attachment to nitrogen.

-

¹³C NMR: The carbons in the heterocyclic ring will resonate at low field (downfield) due to their sp² hybridization and proximity to electronegative nitrogen and chlorine atoms. The C-Cl and C-N carbons will be the most deshielded.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~8.10 | Singlet (s) | 1H | C6-H (Aromatic) |

| B | ~3.25 | Singlet (s) | 6H | N-(CH₃ )₂ (Dimethylamino) |

| C | ~2.20 | Singlet (s) | 3H | C5-CH₃ (Ring Methyl) |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~163.0 | C 4-N(CH₃)₂ |

| 2 | ~161.5 | C 2-Cl |

| 3 | ~159.0 | C 6-H |

| 4 | ~115.0 | C 5-CH₃ |

| 5 | ~40.0 | N-(C H₃)₂ |

| 6 | ~15.0 | C5-C H₃ |

Structural Assignments for NMR

Caption: Structure of this compound with NMR labels.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a high-resolution probe.

-

¹H NMR Acquisition:

-

Acquire data at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a tertiary amine, the target molecule will lack the characteristic N-H stretching bands, a key diagnostic feature.[2]

Causality in IR: Key Vibrational Modes

-

C-H Stretching: The sp² C-H bond of the pyrimidine ring will absorb at a higher frequency (>3000 cm⁻¹) than the sp³ C-H bonds of the methyl groups (<3000 cm⁻¹).

-

C=N and C=C Stretching: The aromatic ring contains C=N and C=C bonds, which will produce a series of characteristic absorptions in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl bond vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted IR Absorption Bands (ATR)

| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Weak | Aromatic C(sp²)-H Stretch |

| 2980-2850 | Medium | Aliphatic C(sp³)-H Stretch (from CH₃ groups) |

| ~1580, ~1550 | Strong | C=N/C=C Aromatic Ring Stretching |

| ~1450 | Medium | CH₃ Asymmetric Bending |

| ~1380 | Medium | CH₃ Symmetric Bending |

| ~1250 | Strong | C-N Stretching (Aryl-N) |

| ~750 | Strong | C-Cl Stretch |

Protocol: Acquiring an ATR-IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add at least 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will primarily yield the protonated molecular ion [M+H]⁺.

Causality in MS: The Chlorine Isotope Pattern and Fragmentation

-

Molecular Ion Peak: The most critical piece of information is the mass of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern. The [M+H]⁺ peak will appear at m/z 172 (for the ³⁵Cl isotope), and a second peak, [M+2+H]⁺, will appear at m/z 174 with an intensity approximately one-third of the [M+H]⁺ peak. This pattern is a definitive indicator of a monochlorinated compound.

-

Fragmentation: Under higher energy conditions, the molecule will fragment in predictable ways. The most likely fragmentation pathway involves the loss of stable neutral molecules or radicals. A key fragmentation is often the loss of a methyl radical from one of the N-methyl groups, known as alpha-cleavage, which is a common pathway for amines.[3]

Predicted ESI-MS Data

| m/z | Predicted Intensity | Assignment |

| 172.07 | 100% | [M+H]⁺ (C₇H₁₁³⁵ClN₃⁺) |

| 174.07 | ~32% | [M+2+H]⁺ (C₇H₁₁³⁷ClN₃⁺) |

| 157.05 | Variable | [M+H - CH₃]⁺ (Loss of a methyl radical) |

| 137.04 | Variable | [M+H - Cl]⁺ (Loss of chlorine radical, less common) |

Primary Fragmentation Pathway

Caption: Predicted ESI-MS fragmentation of the protonated molecule.

Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the [M+H]⁺ ion.

-

Data Analysis: Identify the [M+H]⁺ peak and confirm the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions.

Conclusion

The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum is defined by three distinct singlets corresponding to the aromatic and two types of methyl protons. The IR spectrum's most telling feature is the absence of N-H stretches, confirming its tertiary amine nature, alongside strong C=N/C=C ring absorptions. Finally, high-resolution mass spectrometry validates the molecular formula with a precise mass measurement and the unmistakable 3:1 isotopic signature of a monochlorinated compound. Together, these spectroscopic fingerprints provide a robust and self-validating system for the characterization of this important heterocyclic building block.

References

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved January 23, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 23, 2026, from [Link]

Sources

The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Diverse Biological Activities

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug discovery. The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a quintessential example of such a "privileged scaffold." Its inherent presence in the fundamental building blocks of life—the nucleobases uracil, thymine, and cytosine—hints at its profound biological relevance.[1] This foundational role has inspired generations of researchers to explore the vast chemical space offered by substituted pyrimidine derivatives. The result is a rich and diverse portfolio of compounds exhibiting a remarkable spectrum of biological activities, from combating infectious diseases to orchestrating the intricate signaling pathways that govern cellular life and death.[2][3][4][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the causality behind the design, synthesis, and evaluation of these potent molecules. We will explore the key structural modifications that unlock specific biological functions, delve into the molecular mechanisms that underpin their therapeutic effects, and provide detailed, field-proven protocols to empower your own research endeavors. Our journey will traverse the major therapeutic arenas where pyrimidine derivatives have made a significant impact: oncology, infectious diseases, and inflammation.

I. The Anticancer Potential of Substituted Pyrimidines: Targeting the Engines of Malignancy

The application of pyrimidine derivatives in oncology is a testament to their ability to selectively interfere with the cellular machinery that drives cancer progression.[6] Their mechanisms of action are multifaceted, ranging from direct inhibition of key enzymes to the disruption of signaling cascades that control cell growth, proliferation, and survival.

A. Mechanism of Action: A Two-Pronged Assault on Cancer Cells

Two predominant mechanisms through which substituted pyrimidines exert their anticancer effects are the inhibition of protein kinases and the disruption of DNA replication and repair.

1. Protein Kinase Inhibition: Silencing Aberrant Signaling

Protein kinases are a large family of enzymes that play a critical role in signal transduction by catalyzing the phosphorylation of specific substrates. In many cancers, the dysregulation of kinase activity leads to uncontrolled cell growth and proliferation. The pyrimidine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, effectively blocking the binding of ATP and inhibiting enzyme activity.[3]

One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small-cell lung cancer.[1] Pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, are designed to fit snugly into the ATP-binding site of the EGFR kinase domain.[7] Specific substitutions on the pyrimidine ring are strategically placed to enhance binding affinity and selectivity. For instance, anilino-substituents at the 4-position of the pyrimidine ring are common features that contribute to potent EGFR inhibition.[8] The binding of these inhibitors prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, that promote cell proliferation and survival.[3]

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

Caption: Inhibition of the EGFR signaling pathway by a substituted pyrimidine derivative.

2. DNA Intercalation and Topoisomerase IIα Inhibition

Another avenue through which pyrimidine derivatives exhibit anticancer activity is by interfering with DNA replication and repair processes. Some substituted pyrimidines, often those with planar aromatic ring systems, can act as DNA intercalators. These molecules insert themselves between the base pairs of the DNA double helix, causing a distortion of the DNA structure and inhibiting the processes of transcription and replication.

Furthermore, certain pyrimidine derivatives have been shown to inhibit the activity of topoisomerase IIα, an enzyme that is crucial for resolving DNA tangles and supercoils during replication.[9] By stabilizing the transient DNA-topoisomerase IIα complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[9]

B. Quantitative Assessment of Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%. The following table presents a selection of substituted pyrimidine derivatives and their reported IC50 values against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4i | Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | MCF-7 (Breast) | 0.33 ± 0.24 | [10] |

| HeLa (Cervical) | 0.52 ± 0.13 | [10] | ||

| HepG2 (Liver) | 3.09 ± 0.11 | [10] | ||

| Compound 3d | Imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | 43.4 | [3] |

| MDA-MB-231 (Breast) | 35.9 | [3] | ||

| Compound 4d | Imidazo[1,2-a]pyrimidine | MCF-7 (Breast) | 39.0 | [3] |

| MDA-MB-231 (Breast) | 35.1 | [3] | ||

| Compound 7m | 1-methyl-6-oxo-2-[(4-oxo-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | HT-29 (Colon) | >80 | [9] |

| A549 (Lung) | 18.4 | [9] | ||

| Compound 7r | 1-methyl-6-oxo-2-[(4-oxo-1,3-thiazolidin-3-yl)amino]-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile | HT-29 (Colon) | NE | [9] |

| A549 (Lung) | >80 | [9] |

NE: Not Effective

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture the desired cancer cell line in a suitable growth medium.

-

Trypsinize and count the cells, ensuring a viability of >90%.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) in a final volume of 100 µL per well.

-

Incubate the plates overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Mix thoroughly to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using a suitable software.

-

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

Caption: The TNF-α signaling pathway leading to inflammation and its potential inhibition by pyrimidine derivatives.

B. Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory activity of pyrimidine derivatives can be assessed by measuring their ability to inhibit COX-2 or the production of inflammatory mediators like nitric oxide.

| Compound ID | Substitution Pattern | Assay | IC50 (µM) | Reference |

| Compound 5 | Pyrimidine derivative | COX-2 Inhibition | 0.04 ± 0.09 | |

| Compound 6 | Pyrimidine derivative | COX-2 Inhibition | 0.04 ± 0.02 | |

| Compound 2a | Pyridine derivative | COX-2 Inhibition | 3.5 | |

| Compound 9a | Pyrimidine derivative | NO Inhibition | 83.1 | |

| Compound 9d | Pyrimidine derivative | NO Inhibition | 88.7 |

C. Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a colorimetric assay to determine the COX-2 inhibitory activity of test compounds.

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a Tris-HCl buffer (100 mM, pH 8.0).

-

Prepare solutions of Hematin, COX-2 enzyme, the test compound, and a positive control (e.g., Celecoxib).

-

-

Assay Procedure:

-

In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.

-

Add 10 µL of the test compound at various concentrations to the sample wells and 10 µL of the solvent to the control wells.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

-

-

Absorbance Reading:

-

Immediately measure the absorbance at 590 nm at time zero and then at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of COX-2 inhibition for each concentration of the test compound.

-

Calculate the IC50 value.

-

IV. Synthetic Strategies: Building the Pyrimidine Core

The synthesis of substituted pyrimidines is a well-established field of organic chemistry, with numerous methods available for the construction of the pyrimidine ring. A common and versatile approach is the one-pot, three-component reaction.

A. General Protocol for the Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol describes a general method for the synthesis of 2,4,6-trisubstituted pyrimidines via the condensation of a β-dicarbonyl compound, an aldehyde, and an amidine derivative.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the β-dicarbonyl compound (1 mmol) and the aldehyde (1 mmol) in a suitable solvent (e.g., ethanol).

-

Add the amidine hydrochloride (1.2 mmol) and a base (e.g., potassium carbonate, 2 mmol) to the mixture.

-

-

Reaction:

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.

-

-

Characterization:

-

Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

-

General Synthetic Scheme for 2,4,6-Trisubstituted Pyrimidines

Caption: A generalized one-pot synthesis of 2,4,6-trisubstituted pyrimidines.

V. Conclusion and Future Perspectives

Substituted pyrimidine derivatives have firmly established their position as a versatile and highly valuable scaffold in drug discovery. Their ability to interact with a wide range of biological targets has led to the development of numerous clinically successful drugs and a plethora of promising drug candidates. The continued exploration of the chemical space around the pyrimidine core, guided by a deeper understanding of structure-activity relationships and molecular mechanisms of action, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. The integration of computational drug design, high-throughput screening, and innovative synthetic methodologies will further accelerate the journey of pyrimidine derivatives from the laboratory to the clinic, offering new hope for the treatment of a wide array of human diseases.

VI. References

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

-

Singh, H., & Silakari, O. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 869781.

-

Latif, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2054.

-

KEGG. (2025). KEGG PATHWAY Database. Retrieved from [Link]

-

Rether, J., et al. (2008). Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. Bioorganic & Medicinal Chemistry, 16(3), 1236-1241.

-

Abdelgalil, A. A., et al. (2020). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. Archiv der Pharmazie, 353(7), e2000052.

-

Current Drug Discovery Technologies. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Retrieved from [Link]

-

Newaj, K. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2534-2547.

-

Sketchy Medical. (2023, August 19). TNF Inhibitors: Mechanisms, Uses, and Side Effects (Part 1). [Video]. YouTube. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances, 10(63), 38481-38503.

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Pharmaceuticals, 16(2), 209.

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). Current Drug Discovery Technologies. Retrieved from [Link]

-

Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. (2004). Journal of Medicinal Chemistry, 47(11), 2753-2764.

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2021). Archiv der Pharmazie, 354(10), 2100189.

-

Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (2019). Chemical Biology & Drug Design, 94(1), 136-145.

-

IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. (2019). Asian Journal of Pharmaceutical and Clinical Research, 12(8), 249-253.

-

In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lanatus Seeds. (2019). International Journal of Research and Scientific Innovation, VI(VIII), 1-5.

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Journal of Molecular Structure, 1299, 137107.

-

Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. (2023). Journal of Chemical Sciences, 135(4), 93.

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

-

Holam, M. R., & Komala, M. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. International Journal of Pharmaceutical Quality Assurance, 14(1), 26-29.

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2016). International Journal of ChemTech Research, 9(5), 72-79.

-

The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics. (2021). International Journal of Molecular Sciences, 22(5), 2719.

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). Drug Development Research, 86(6), e70146.

-

Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). Molecules, 28(13), 5123.

-

Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Retrieved from [Link]

-

In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). Helvetica Chimica Acta, 107(3), e202300161.

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 738.

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of the Indian Chemical Society, 100(10), 101157.

-

In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2017). International Journal of Pharmacognosy and Phytochemical Research, 9(10), 1334-1339.

Sources

- 1. TNF inhibitor - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY Database [genome.jp]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Safe Handling of 2-Chloro-n,n,5-trimethylpyrimidin-4-amine

Disclaimer: This guide has been prepared by synthesizing safety and handling data from structurally analogous compounds due to the absence of a dedicated Safety Data Sheet (SDS) for 2-Chloro-n,n,5-trimethylpyrimidin-4-amine. The provided information should be used as a primary safety reference, and a comprehensive risk assessment should be conducted before handling this chemical.

Introduction

Chemical Identity and Physicochemical Properties

Due to the lack of specific data for this compound, the properties of structurally similar compounds are presented below to provide an estimate of its characteristics.

| Property | 2-chloro-N-methylpyrimidin-4-amine[1] | 2-Chloro-5-methylpyrimidin-4-amine[2] | 2-chloro-5-methylpyridine |

| Molecular Formula | C5H6ClN3 | C5H6ClN3 | C6H6ClN[3] |

| Molecular Weight | 143.57 g/mol | 143.57 g/mol | 127.57 g/mol [3] |

| Boiling Point | Not available | Not available | 97 °C at 30 mmHg[3] |

| Density | Not available | Not available | 1.169 g/mL at 25 °C[3] |

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance. The following hazards are anticipated:

-

Acute Toxicity: May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The structurally related compound, Crimidine, is described as "intensely toxic," with a probable oral lethal dose in humans of less than 5 mg/kg.[6] Symptoms of acute exposure to Crimidine include seizures, vomiting, restlessness, muscular stiffness, and convulsions.[6] Given these severe effects, it is prudent to handle this compound with the highest degree of caution.

Exposure Controls and Personal Protection

To minimize exposure, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[7]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[8][9] For procedures with a higher risk of splashing, additional protection such as an apron or coveralls should be worn.[10]

-

Respiratory Protection: If work cannot be conducted in a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]

PPE Donning and Doffing Workflow

The correct sequence for putting on and taking off PPE is critical to prevent contamination.

Caption: Recommended PPE Donning and Doffing Sequence.

Safe Handling and Storage Procedures

Handling

-

Always handle this compound within a chemical fume hood.

-

Use non-sparking tools and ensure all equipment is properly grounded.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10][12]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

The storage area should be secured and accessible only to authorized personnel.[8]

-

Consider storing in double-walled containers for added safety.[14]

First Aid Measures

In case of exposure, immediate medical attention is crucial.

-

Inhalation: Move the victim to fresh air.[6][15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][15]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate all non-essential personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material such as sand or vermiculite.[10]

-

Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][10]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

Ventilate the area.

Spill Response Workflow

Caption: General Workflow for Chemical Spill Response.

Disposal Considerations

All waste generated from handling this compound must be treated as hazardous waste.[7] Dispose of the material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[10]

Toxicological Insights from Related Compounds

The high toxicity of Crimidine serves as a significant warning.[6] It is a potent convulsant, and exposure can lead to severe central nervous system damage.[6] Other related chloropyrimidines are known skin, eye, and respiratory irritants.[1][2][5] Some chlorinated compounds are also suspected of causing genetic defects.[13] Given these potential severe health effects, it is imperative to handle this compound with the utmost care and to use all recommended safety precautions to prevent any exposure.

References

-

PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

-

Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Retrieved from [Link]

-

Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

-

USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

Sources

- 1. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]